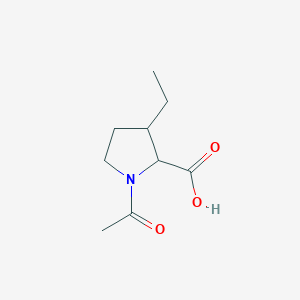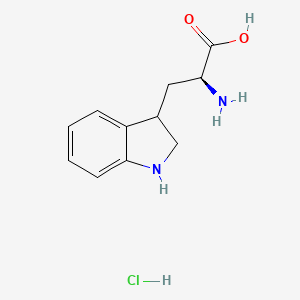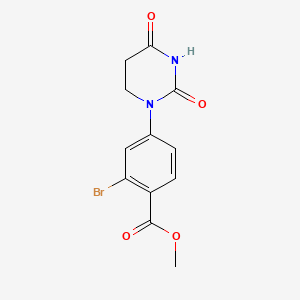
1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid is a carboxylic acid derivative with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride . This reaction likely proceeds through an in situ decarboxylation process .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparaison Avec Des Composés Similaires
Proline derivatives: Compounds like 1-acetylpyrrolidine-3-carboxylic acid share structural similarities with 1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid.
Other carboxylic acids: Compounds such as 2-amino isonicotinic acids also exhibit similar chemical properties.
Uniqueness: this compound is unique due to its specific structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
1-acetyl-3-ethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-3-7-4-5-10(6(2)11)8(7)9(12)13/h7-8H,3-5H2,1-2H3,(H,12,13) |
Clé InChI |
RXNOBVYEOYSCSU-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCN(C1C(=O)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)


![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)

![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)

![Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate](/img/structure/B13487194.png)




![1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B13487217.png)
![6-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B13487226.png)
